1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine
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Overview
Description
1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine, also known by its IUPAC name 2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol , is a chemical compound with the molecular formula C₁₁H₁₅F₂NO₂. It consists of an aromatic ring (containing a methoxy group and a difluoroethoxy group) attached to an ethylamine moiety. The compound’s structure is as follows:
C₁₁H₁₅F₂NO₂
!Compound Structure)
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine. One common approach involves the reaction of 3-methoxyphenol with 2,2-difluoroethanol, followed by conversion to the amine using appropriate reagents. Detailed reaction conditions and mechanisms would depend on the specific synthetic pathway chosen.
Industrial Production: Industrial-scale production methods typically involve optimized synthetic routes, efficient purification, and scalability. specific industrial processes for this compound may not be widely documented due to its specialized nature.
Chemical Reactions Analysis
1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine can participate in various chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of corresponding phenolic compounds.
Reduction: Reduction of the nitro group (if present) could yield the corresponding amine.
Substitution: The amino group can undergo substitution reactions with electrophiles.
Common Reagents: Reagents like hydrogen peroxide, reducing agents (e.g., sodium borohydride), and Lewis acids (for substitution) are relevant.
Major Products: The major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine finds applications in various fields:
Medicine: It may serve as a precursor for drug development due to its unique structure.
Chemistry: Used in organic synthesis as a building block.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. detailed information on this aspect would require further research.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related phenolic or amine derivatives. Its uniqueness lies in the combination of the methoxy and difluoroethoxy substituents.
Remember that further exploration through scientific literature would provide deeper insights into each aspect
Properties
Molecular Formula |
C11H15F2NO2 |
---|---|
Molecular Weight |
231.24 g/mol |
IUPAC Name |
1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanamine |
InChI |
InChI=1S/C11H15F2NO2/c1-7(14)8-3-4-9(10(5-8)15-2)16-6-11(12)13/h3-5,7,11H,6,14H2,1-2H3 |
InChI Key |
NZMHQACQVIRVTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCC(F)F)OC)N |
Origin of Product |
United States |
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